molecular formula C18H21F3N2O2 B275846 (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

Cat. No. B275846
M. Wt: 354.4 g/mol
InChI Key: BNFPDDALWNLLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine, also known as MTFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is not yet fully understood. However, it is believed to act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the JNK pathway. (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of using (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine and to determine its safety and efficacy in humans. Additionally, research is needed to develop new methods for administering (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine and to improve its solubility in water.
Conclusion:
In conclusion, (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine as a therapeutic agent.

Synthesis Methods

(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine can be synthesized through a multi-step process that involves the reaction of 2-(chloromethyl)-5-(3-(trifluoromethyl)phenyl)furan with morpholine in the presence of a base. The resulting intermediate is then reacted with 2-aminoethylamine to form (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine.

Scientific Research Applications

(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has shown promising results in various scientific research applications, including drug discovery and development. It has been studied for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has also been investigated for its anti-inflammatory and antioxidant properties.

properties

Product Name

(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

Molecular Formula

C18H21F3N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-morpholin-4-yl-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine

InChI

InChI=1S/C18H21F3N2O2/c19-18(20,21)15-3-1-2-14(12-15)17-5-4-16(25-17)13-22-6-7-23-8-10-24-11-9-23/h1-5,12,22H,6-11,13H2

InChI Key

BNFPDDALWNLLDM-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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